molecular formula C10H7F2NO3 B11879150 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11879150
M. Wt: 227.16 g/mol
InChI Key: HWAOWUGRDVUJJC-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinolone derivative. This compound is part of the quinolone family, which is known for its broad spectrum of biological activities, including antibacterial properties. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atoms enhance the binding affinity of the compound to these enzymes, leading to increased antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of two fluorine atoms at the 6 and 7 positions enhances its stability and activity compared to other quinolone derivatives.

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

6,7-difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H7F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,14)(H,15,16)

InChI Key

HWAOWUGRDVUJJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O

Origin of Product

United States

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